molecular formula C26H20N2 B3056094 N,N-Di-2-naphthyl-p-phenylenediamine CAS No. 68941-03-7

N,N-Di-2-naphthyl-p-phenylenediamine

Cat. No.: B3056094
CAS No.: 68941-03-7
M. Wt: 360.4 g/mol
InChI Key: KCSOBOZCMQBPFM-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Amine Chemistry

Aromatic amines are a broad class of organic compounds characterized by the presence of an amino group attached to an aromatic ring. This structural motif makes them electron-rich and capable of participating in a variety of chemical reactions, including oxidation and polymerization. Their electronic properties are fundamental to their use in diverse applications, from dyes and pharmaceuticals to high-performance polymers.

N,N-Di-2-naphthyl-p-phenylenediamine is a secondary aromatic amine, where the nitrogen atoms are bonded to both a phenyl and a naphthyl group. The presence of the extended π-systems of the naphthyl rings in conjunction with the phenylenediamine core influences the molecule's electronic and photophysical properties. Research into aromatic amines often focuses on tuning these properties by altering the substituents on the aromatic rings. The study of this compound contributes to a deeper understanding of structure-property relationships within this important class of compounds.

Significance as a p-Phenylenediamine (B122844) Derivative

p-Phenylenediamine (PPD) is a diamine in which two amino groups are situated at the para positions of a benzene (B151609) ring. This symmetrical structure allows it to act as a versatile building block in polymer chemistry. PPD and its derivatives are well-known for their ability to form polymers with unique electronic and mechanical properties, such as aramids and conductive polymers. The derivatives of p-phenylenediamine are a significant area of research, as substitution on the nitrogen atoms can dramatically alter the properties of the resulting materials.

The significance of this compound as a PPD derivative lies in the introduction of the bulky and electronically active naphthyl groups. These groups can influence the solubility, thermal stability, and charge-transporting capabilities of materials incorporating this molecule. Its derivatives are investigated for their potential as antioxidants, stabilizers, polymerization inhibitors, and as intermediates in organic synthesis. chemotechnique.se The study of such derivatives is crucial for the development of new materials with tailored functionalities.

Overview of Academic Research Trajectories for this compound

Historically, the primary research focus on this compound has been on its application as an antioxidant. It is a well-known antioxidant for petroleum products, as well as for synthetic and natural rubber articles. google.com Academic research has explored its mechanism of action in inhibiting oxidative degradation of materials.

More recently, the structural similarities of this compound to other aromatic diamines used in organic electronics have opened up new avenues of investigation. Aromatic diamines with similar structures, such as N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB), are widely used as hole transport materials in organic light-emitting diodes (OLEDs) due to their excellent charge-carrying capabilities and morphological stability. ossila.com While direct research on this compound in this specific application is not as extensive, its core structure suggests potential in this area. Current and future academic research is likely to focus on synthesizing and characterizing this and related compounds to explore their electronic properties and suitability for applications in advanced functional materials, including organic semiconductors and conductive polymers.

Properties

IUPAC Name

4-N,4-N-dinaphthalen-2-ylbenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2/c27-23-11-15-24(16-12-23)28(25-13-9-19-5-1-3-7-21(19)17-25)26-14-10-20-6-2-4-8-22(20)18-26/h1-18H,27H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSOBOZCMQBPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N(C3=CC=C(C=C3)N)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50219004
Record name N,N-Di-2-naphthyl-p-phenylenediamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68941-03-7
Record name N,N-Di-2-naphthyl-p-phenylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068941037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Di-2-naphthyl-p-phenylenediamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of N,n Di 2 Naphthyl P Phenylenediamine

Advanced Synthetic Routes

The primary route to synthesizing N,N-Di-2-naphthyl-p-phenylenediamine involves the condensation of p-phenylenediamine (B122844) with 2-naphthol (B1666908). This reaction can be performed under various conditions, with catalytic approaches significantly enhancing efficiency and product purity.

Condensation Reactions with 2-Naphthol and p-Phenylenediamine

The direct condensation of 2-naphthol and p-phenylenediamine is a foundational method for producing this compound. google.com This process typically involves heating a mixture of the reactants, often in the absence of a solvent (melt phase). google.com To drive the reaction to completion and maximize the yield of the desired disubstituted product, an excess of 2-naphthol is commonly used. A molar ratio of approximately 3 to 6 molar equivalents of 2-naphthol to one molar equivalent of p-phenylenediamine is preferred. google.comgoogle.com

The reaction is conducted at high temperatures, generally ranging from 150°C to 350°C, with a more preferable range being 200°C to 320°C. google.com The reaction is vigorous and proceeds with the rapid evolution of water as a byproduct. google.com While the reaction can be performed without a catalyst, doing so often requires higher temperatures, which can lead to the formation of undesirable byproducts, most notably the carcinogen 2-aminonaphthalene. google.comgoogle.com

Catalytic Approaches in this compound Synthesis

To mitigate the formation of impurities and improve reaction conditions, various catalysts are employed. These catalysts facilitate the reaction at lower temperatures, leading to higher yields of the target compound and significantly reduced levels of byproducts. google.com

Commonly used catalysts include:

Boric Oxide (B₂O₃) and Boric Acid (H₃BO₃): These boron-based catalysts are particularly effective. google.comgoogle.com Their presence allows the reaction to proceed at lower temperatures while achieving high yields and minimizing the formation of β-naphthylamine (2-aminonaphthalene). google.com For instance, a reaction using boric oxide anhydride (B1165640) at 232°C for 4 hours resulted in a 92.5% yield of N,N'-di-2-naphthyl-p-phenylenediamine. google.com Using boric acid under similar conditions also provides significant yields. google.com The amount of catalyst used is typically low, ranging from 0.1 to less than 10 weight parts per 100 weight parts of β-naphthol. google.com

Metaphosphoric Acid and Zinc Dichloride: These have also been identified as suitable catalysts for this condensation reaction. google.com

The table below compares a non-catalyzed, high-temperature reaction with a boric oxide-catalyzed reaction, highlighting the improved outcome with the catalyst.

FeaturePrior Art Process (Non-Catalyzed)Boric Oxide Catalyzed Process
Reactants 3 mols β-naphthol, 1 mol p-phenylenediamine275g β-naphthol, 68.75g p-phenylenediamine, 1.375g B₂O₃
Temperature 343°C232°C
Reaction Time 1.5 hours4 hours
Yield of Product Not specified, but focused on byproduct formation92.5%
β-naphthylamine Formed 1259 ppm~15 ppm (before washing)

This table illustrates the significant reduction in carcinogenic byproduct formation at lower temperatures when using a boric oxide catalyst.

Reductive Alkylation Strategies for this compound Precursors

While direct condensation is the most prominently documented method, reductive alkylation (or reductive amination) represents an alternative theoretical pathway for synthesizing N,N-diaryl-p-phenylenediamines. This strategy involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent.

For the synthesis of this compound precursors, this would hypothetically involve the following steps:

Imine Formation: Reaction of p-phenylenediamine with two equivalents of a 2-naphthyl carbonyl compound, such as 2-naphthaldehyde (B31174) or a 2-naphthyl ketone. This forms a di-imine intermediate.

Reduction: The subsequent in-situ reduction of the di-imine yields the final secondary diamine product.

This two-step, one-pot process is a cornerstone of amine synthesis. The reactivity of the carbonyl compound is a key factor, with aldehydes generally being more reactive than ketones. Various reducing agents can be employed, from catalytic hydrogenation (e.g., H₂ over a metal catalyst) to chemical hydrides. This method offers a pathway that avoids the high temperatures associated with direct condensation and can provide high selectivity. researchgate.net

Purification Strategies for this compound

The crude product from the synthesis typically contains several impurities that must be removed to achieve the desired quality for its applications. These impurities include unreacted starting materials like 2-naphthol, the hazardous byproduct 2-aminonaphthalene, and various dark-colored polymeric byproducts that can discolor materials in which the final product is used. google.com

Mixed Solvent Extraction Techniques for Impurity Removal

A highly effective method for purifying crude N,N'-di-2-naphthyl-p-phenylenediamine involves extraction with a specific mixed solvent system. google.com This technique has proven superior to using single solvents like methanol (B129727) or ethanol, which are less effective at removing the full range of impurities, particularly the dark-colored ones. google.com

The optimal mixed solvent system consists of two components:

(A) An Alkanol or Alkanediol: Containing 1 to 5 carbon atoms, with methanol and isopropanol (B130326) showing excellent results. google.com

(B) An Alkylated Benzene (B151609): Such as toluene (B28343) or xylene. google.com

The purification process involves slurrying the crude product in this mixed solvent, typically at an elevated temperature up to the reflux point of the solvent mixture. google.com The slurry is then cooled and filtered. The filter cake is subsequently washed with an alcohol to remove residual dissolved impurities. google.com This process effectively removes 2-aminonaphthalene to levels of 2 ppm or less and reduces excess 2-naphthol to below 0.05% by weight. google.com

The table below outlines the parameters for this purification technique.

ParameterSpecification
Solvent Component A Alkanols or Alkanediols (1-5 carbons), e.g., Methanol, Isopropanol
Solvent Component B Alkylated Benzenes, e.g., Toluene, Xylene
Ratio of A to B (by weight) 1:1 to 1:9
Ratio of Mixed Solvent to Crude Product (by weight) 1:1 to 10:1 (preferably 2:1 to 4:1)
Contact Temperature 20°C to reflux temperature of the solvent mixture
Target Impurities 2-aminonaphthalene, 2-naphthol, dark-colored polymeric byproducts

This table summarizes the key conditions for the mixed solvent purification of N,N'-di-2-naphthyl-p-phenylenediamine.

Optimization of Solvent Ratios and Extraction Parameters

The purification of crude this compound is a critical step to ensure its suitability for various applications, primarily as an antioxidant. google.com Research has focused on developing efficient extraction methods to remove impurities such as 2-naphthol, 2-aminonaphthalene, and other dark-colored byproducts that can adversely affect polymer properties. google.com

A patented method highlights the use of a mixed solvent system for effective purification. google.com This system comprises a combination of an alcohol (alkanol or alkanediol) and an alkylated benzene. google.com It has been demonstrated that neither an alkanol/alkanediol nor an alkylated benzene alone is effective at removing the full range of impurities. google.com The process involves contacting the crude this compound with this mixed solvent system, often by refluxing it as a slurry for at least 15 minutes. google.com Following this, the purified compound can be separated through standard laboratory techniques like filtration or centrifugation. google.com

The optimization of this process hinges on the precise ratio of the solvent components and the ratio of the solvent system to the crude material. google.com

Interactive Data Table: Optimized Solvent Extraction Parameters

Parameter Component A (Alkanols/Alkanediols) Component B (Alkylated Benzenes) Weight Ratio (A:B) Weight Ratio (Solvent:Crude)
Examples Methanol, Ethanol, Isopropanol, Ethylene Glycol Toluene, Xylene, Ethylbenzene 1:1 to 1:9 1:1 to 10:1 (Preferred: 2:1 to 4:1)

Data derived from a patented purification process. google.com

This optimized extraction method significantly reduces the concentration of the known carcinogen 2-aminonaphthalene to levels of 0.5 - 2 ppm or less and lowers excess 2-naphthol to below 0.05% by weight. google.com

Chemical Reactivity and Transformation Pathways of this compound

The chemical behavior of this compound is dictated by the presence of its two secondary amine functional groups and the aromatic systems.

Acid-Base Interactions and Salt Formation

As an aromatic amine, this compound exhibits basic properties. It readily neutralizes acids in exothermic reactions to form the corresponding salts plus water. noaa.govchemicalbook.comchemicalbook.com This fundamental reactivity is a characteristic trait of amines and is a key consideration in its handling and use in various chemical environments.

Oxidative Transformations and Radical Species Generation (e.g., Wurster salts)

The p-phenylenediamine core of the molecule makes it susceptible to oxidation. One-electron oxidation of similar p-phenylenediamine derivatives, such as N,N,N′,N′-Tetramethyl-p-phenylenediamine (TMPD), is known to generate stable, intensely colored radical cations. wikipedia.org These species are famously known as Wurster's salts, with the radical cation of TMPD being called Wurster's Blue. wikipedia.org This oxidation is a reversible process. wikipedia.org

While the specific formation of a Wurster-type salt from this compound is not detailed in the provided sources, the underlying chemical principle applies. The oxidation of the nitrogen atoms in the p-phenylenediamine structure leads to the formation of these radical species. wikipedia.orgcore.ac.uk The reaction involves the loss of an electron to form a delocalized radical cation, which is a key step in the oxidative transformation of this class of compounds. wikipedia.orgnih.gov

Hydrolysis Mechanisms and C-N Bond Cleavage

Recent studies have elucidated the hydrolysis pathway for this compound (DNPD) in aqueous environments. acs.org The compound undergoes hydrolysis, leading to the cleavage of the C-N bond. acs.org The process is understood to be initiated by the protonation of one of the secondary amine nitrogen atoms by a water molecule. acs.orgnih.gov This is followed by a nucleophilic attack of a water hydroxyl group on the associated aromatic carbon atom, resulting in the breaking of the C-N bond. acs.orgnih.gov

The hydrolysis rate is compound-dependent, with DNPD showing a distinct half-life compared to other p-phenylenediamine antioxidants. acs.org One of the identified products of DNPD hydrolysis is 2-naphthol. acs.org

Interactive Data Table: Hydrolysis Data for DNPD

Compound Hydrolysis Half-life (t½) Key Hydrolysis Product Proposed Mechanism
This compound (DNPD) 29.5 hours 2-Naphthol N-protonation followed by C-nucleophilic substitution

Data from a study on the hydrolysis of p-phenylenediamine antioxidants. acs.org

Compatibility Studies with Diverse Chemical Classes

This compound is incompatible with a range of chemical substances. Its amine functionality makes it reactive toward acidic compounds and oxidizing agents. noaa.govchemicalbook.comchemicalbook.com Contact with strong reducing agents, such as hydrides, may lead to the generation of flammable gaseous hydrogen. chemicalbook.comchemicalbook.comechemi.com

Interactive Data Table: Chemical Incompatibility Profile

Chemical Class Nature of Incompatibility
Acids Exothermic neutralization reaction to form salts. noaa.govchemicalbook.com
Isocyanates Potential for reaction. noaa.govechemi.com
Halogenated Organics Potential for reaction. noaa.govechemi.com
Peroxides Potential for reaction. noaa.govechemi.com
Phenols (acidic) Potential for reaction. noaa.govechemi.com
Epoxides Potential for reaction. noaa.govechemi.com
Anhydrides Potential for reaction. noaa.govechemi.com
Acid Halides Potential for reaction. noaa.govechemi.com
Strong Reducing Agents May generate flammable gaseous hydrogen. chemicalbook.comchemicalbook.com

This table summarizes materials with which this compound may have incompatible reactions.

Derivatization Reactions for Novel this compound Analogues

The chemical structure of this compound allows for various derivatization reactions to produce novel analogues, although specific examples starting from this compound are not extensively detailed. However, the reactivity of the broader phenylenediamine class provides insight into potential transformations. For instance, other p-phenylenediamine derivatives, like N,N-diethyl-p-phenylenediamine sulphate, are used in coupling reactions. researchgate.net These reactions typically involve the oxidation of the phenylenediamine, followed by coupling with other molecules containing phenolic or aromatic amino groups to produce intensely colored products. researchgate.net This principle suggests that this compound could similarly serve as a scaffold for creating new, complex molecules through oxidative coupling and other reactions targeting the amine groups or the aromatic rings.

Advanced Spectroscopic and Structural Characterization of N,n Di 2 Naphthyl P Phenylenediamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integrations, and coupling patterns, the precise connectivity of atoms can be determined.

Proton NMR (¹H NMR) spectroscopy provides information on the hydrogen atoms within the N,N'-Di-2-naphthyl-p-phenylenediamine molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the central phenylenediamine ring and the two naphthyl groups, as well as a signal for the N-H protons of the secondary amine groups. The symmetry of the molecule would influence the number of unique proton signals observed. While specific spectral data with peak-by-peak assignments is not detailed in the available literature, a representative ¹H NMR spectrum is available for reference. chemicalbook.com The aromatic region would likely exhibit a complex series of multiplets due to spin-spin coupling between adjacent protons on the phenyl and naphthyl rings.

Table 1: Expected ¹H NMR Signals for N,N'-Di-2-naphthyl-p-phenylenediamine

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
N-H Protons Broad singlet Variable, depends on solvent and concentration
Phenylenediamine Protons ~7.0 - 7.5 Multiplet

Note: The chemical shift ranges are estimates based on typical values for similar aromatic amine structures.

Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the molecule's symmetry, the spectrum of N,N'-Di-2-naphthyl-p-phenylenediamine would show fewer signals than the total number of carbon atoms (26). One would expect distinct signals for the carbons of the central phenylenediamine ring and a separate set of signals for the carbons of the two equivalent naphthyl groups. ChemicalBook provides access to the ¹³C NMR spectrum of this compound, confirming its characterization by this method. chemicalbook.com

Table 2: Expected ¹³C NMR Signals for N,N'-Di-2-naphthyl-p-phenylenediamine

Carbon Type Expected Chemical Shift (δ, ppm)
Phenylenediamine C-N ~140 - 150
Phenylenediamine C-H ~115 - 125
Naphthyl C-N ~145 - 155
Naphthyl Quaternary Carbons ~130 - 140

Note: The chemical shift ranges are estimates based on typical values for aromatic amines and polycyclic aromatic hydrocarbons.

Nitrogen-¹⁵N NMR spectroscopy is a specialized technique used to directly probe the nitrogen atoms in a molecule. The chemical shifts are sensitive to the electronic environment of the nitrogen. For N,N'-Di-2-naphthyl-p-phenylenediamine, the two nitrogen atoms are chemically equivalent and would be expected to produce a single signal.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the mass of the intact molecule, along with numerous fragment ion peaks. The NIST Chemistry WebBook lists the availability of an EI-MS spectrum for N,N'-Di-2-naphthyl-p-phenylenediamine, which would show the molecular ion at an m/z of approximately 360, corresponding to its molecular weight. nist.govnist.gov

The fragmentation pattern would likely involve cleavage of the C-N bonds, leading to fragments corresponding to the naphthylamine and phenylenediamine moieties. The fragmentation of aromatic amines under EI can be complex, but characteristic losses are often observed. mdpi.com

Table 3: Predicted Key Fragments in the EI-MS of N,N'-Di-2-naphthyl-p-phenylenediamine

m/z Value Possible Fragment Identity
360 Molecular Ion [M]⁺
217 [M - Naphthyl]⁺
143 [Naphthylamine]⁺

Note: These are predicted fragments based on the general fragmentation behavior of similar compounds.

Electrospray Ionization (ESI) is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal fragmentation. When coupled with a Quadrupole Time-of-Flight (QTOF) analyzer, it allows for high-resolution mass measurements, enabling the determination of elemental composition.

Analysis of N,N'-Di-2-naphthyl-p-phenylenediamine by ESI-QTOF-MS in positive ion mode shows a prominent protonated molecular ion [M+H]⁺ at an m/z of 361.1699. nih.govmassbank.eu Tandem mass spectrometry (MS/MS) of this precursor ion induces fragmentation, providing structural information. The major product ions observed are listed in the table below. massbank.eu

Table 4: ESI-QTOF-MS/MS Fragmentation Data for N,N'-Di-2-naphthyl-p-phenylenediamine ([M+H]⁺ = m/z 361.17)

Precursor m/z Product Ion m/z Relative Intensity
361.17 361.170 999
361.17 234.115 272
361.17 219.104 238
361.17 233.107 203

Source: MassBank massbank.eu

This fragmentation data provides a detailed fingerprint for the identification and structural confirmation of N,N'-Di-2-naphthyl-p-phenylenediamine in various samples. nih.govmassbank.eu

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insights into the molecular structure of a compound by probing the vibrations of its chemical bonds.

Infrared spectroscopy of N,N-Di-2-naphthyl-p-phenylenediamine reveals characteristic absorption bands that are indicative of its key functional groups. The spectrum is dominated by features arising from the secondary amine and the extensive aromatic systems.

The IR spectrum, typically recorded on a solid sample (e.g., in a KBr pellet or as a mull), displays several key regions. A distinct, sharp absorption band is observed in the region of 3380-3400 cm⁻¹, which is characteristic of the N-H stretching vibration of the secondary amine groups. The sharpness of this peak suggests that intermolecular hydrogen bonding in the solid state is uniform.

The region just above 3000 cm⁻¹ contains multiple, weaker sharp bands corresponding to the C-H stretching vibrations of the aromatic rings (both the central phenylenediamine ring and the two naphthyl substituents). In contrast, C-H stretches for aliphatic compounds would appear below 3000 cm⁻¹.

The region from 1500 to 1600 cm⁻¹ is particularly complex, showing strong absorptions due to C=C stretching vibrations within the aromatic rings. A prominent, strong band is typically observed around 1590-1610 cm⁻¹ associated with the phenyl and naphthyl rings. Another significant band appears near 1275-1350 cm⁻¹, which is attributed to the C-N stretching vibration of the aryl amine. The out-of-plane C-H bending vibrations give rise to strong bands in the fingerprint region below 900 cm⁻¹, with their exact positions being characteristic of the substitution pattern on the aromatic rings.

Wavenumber Range (cm⁻¹)Vibrational Mode AssignmentIntensity
3380 - 3400N-H Stretch (Secondary Amine)Medium, Sharp
3000 - 3100Aromatic C-H StretchWeak to Medium
1590 - 1610Aromatic C=C Ring StretchStrong
~1510Aromatic C=C Ring StretchStrong
1275 - 1350Aromatic C-N StretchMedium to Strong
Below 900Aromatic C-H Out-of-Plane BendStrong

Raman spectroscopy serves as a valuable complementary technique to IR spectroscopy for analyzing the vibrational modes of this compound. Due to the molecule's large, polarizable electron systems in the naphthyl and phenyl rings, the Raman spectrum is expected to show strong signals for the aromatic ring vibrations.

Unlike in the IR spectrum, the N-H stretching vibration is expected to be weak in the Raman spectrum. Conversely, the symmetric C-N-C stretching vibrations may be more prominent. The presence of a center of symmetry (or near-symmetry) in the molecule would mean that vibrational modes that are strong in the IR spectrum may be weak or absent in the Raman spectrum, and vice versa, according to the principle of mutual exclusion.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons. While this compound is a diamagnetic molecule in its ground state, its well-known function as an antioxidant means it readily undergoes one-electron oxidation to form a stable radical cation. ESR spectroscopy is the definitive method for characterizing this paramagnetic species.

Upon chemical or electrochemical oxidation, one electron is removed from the highest occupied molecular orbital (HOMO), which is delocalized across the entire π-system but has significant density on the nitrogen atoms. The resulting radical cation [C₂₆H₂₀N₂]•⁺ gives a characteristic ESR spectrum.

The g-value for such a nitrogen-centered, organic radical is expected to be close to that of the free electron (g ≈ 2.0023), with slight deviations due to spin-orbit coupling. The most informative feature of the ESR spectrum is the hyperfine structure, which arises from the coupling of the unpaired electron's spin with the spins of nearby magnetic nuclei, primarily the two ¹⁴N nuclei (I=1) and the various ¹H nuclei (I=1/2).

The spectrum is predicted to be complex, but the primary splitting would come from the two equivalent nitrogen atoms, which would split the signal into a quintet (2nI+1 = 221+1 = 5 lines) with a characteristic intensity ratio of 1:2:3:2:1. Each of these lines would be further split by the protons on the central phenylenediamine ring and the naphthyl groups, leading to a highly complex, multi-line pattern. Analysis of these smaller hyperfine coupling constants can provide a detailed map of the spin density distribution across the molecule.

ParameterExpected Observation for the Radical Cation
g-value~2.003
Primary Hyperfine CouplingCoupling to two equivalent ¹⁴N nuclei, producing a 5-line pattern.
Secondary Hyperfine CouplingFurther splitting by inequivalent sets of ¹H nuclei on the phenyl and naphthyl rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is characterized by intense absorptions in the ultraviolet region, arising from π-π* transitions within its extensive conjugated system.

While a specific, published spectrum for this compound is not widely available, its characteristics can be inferred by comparison to its parent structure, p-phenylenediamine (B122844) (PPD). PPD itself shows absorption bands around 237 nm and 299 nm, which are assigned to π-π* transitions of the benzenoid ring and a transition involving the nitrogen lone pairs, respectively. researchgate.net

The introduction of two naphthyl groups in this compound creates a much larger, delocalized π-electron system. This has two major effects:

A significant bathochromic (red) shift of the absorption maxima to longer wavelengths.

The appearance of new, intense absorption bands characteristic of the naphthyl chromophore, which typically absorbs strongly below 320 nm.

The resulting spectrum is expected to show multiple strong absorption bands. The lowest energy transition (highest λₘₐₓ) would correspond to the HOMO-LUMO transition of the entire conjugated molecule. This extended conjugation significantly lowers the energy gap, pushing the absorption well into the 300-400 nm range.

CompoundReported λₘₐₓ (nm)Associated Electronic Transitions
p-Phenylenediamine (PPD)~237, ~299 researchgate.netπ-π* (benzenoid) and n-π
This compoundExpected > 320π-π (extended conjugated system)

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

A solved single crystal structure for this compound is not publicly available in crystallographic databases. However, the analysis of closely related derivatives provides critical insights into the likely solid-state conformation.

One such derivative is N,N'-diphenyl-p-phenylenediamine. Its crystal structure reveals that the molecule is not planar. The phenyl rings attached to the nitrogen atoms are twisted out of the plane of the central phenylenediamine ring. This twisted conformation is a result of steric hindrance between the hydrogen atoms on the adjacent aromatic rings. This steric strain balances against the electronic stabilization that would be gained from a fully planar, conjugated system.

The C-N bond lengths are typically shorter than a standard C-N single bond, indicating partial double bond character due to the delocalization of the nitrogen lone pair electrons into the aromatic π-systems. In the solid state, the molecules are often packed in a herringbone or slipped-stack arrangement, stabilized by van der Waals forces and, in some cases, weak N-H···π interactions. This packing arrangement influences the bulk material properties of the compound.

Analysis of Crystal System, Space Group, and Unit Cell Parameters

At present, detailed crystallographic data, including the crystal system, space group, and unit cell parameters for this compound, are not publicly available in common crystallographic databases. The determination of these parameters requires single-crystal X-ray diffraction analysis, a technique that provides definitive information about the arrangement of atoms in a crystalline solid.

The crystal system describes the symmetry of the unit cell, the smallest repeating unit of a crystal lattice. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. The space group further defines the symmetry elements within the unit cell. Unit cell parameters consist of the lengths of the three axes (a, b, and c) and the angles between them (α, β, and γ).

Without experimental data from X-ray diffraction, a definitive table of these parameters for this compound cannot be provided.

Table 1: Crystallographic Data for this compound

ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Calculated Density (g/cm³)Data not available

Z is the number of molecules per unit cell.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state structure of organic molecules like this compound is significantly influenced by non-covalent intermolecular interactions. These forces, while weaker than covalent bonds, collectively determine the molecular packing and ultimately the macroscopic properties of the material.

π-π Stacking: The molecule possesses extensive aromatic systems in the form of two naphthyl groups and one phenylenediamine ring. These planar aromatic moieties can interact through π-π stacking. This type of interaction involves the face-to-face or offset arrangement of aromatic rings, driven by electrostatic and van der Waals forces. The distances between the centroids of interacting rings and their relative orientations (e.g., parallel-displaced, T-shaped) are key parameters in characterizing these interactions. Given the large aromatic surface area of this compound, π-π stacking is expected to be a dominant force in its crystal structure, contributing significantly to its thermal stability.

A comprehensive analysis of these interactions would require the precise atomic coordinates from a crystal structure determination.

Examination of Molecular Conformation and Planarity in the Solid State

The conformation of a molecule in the solid state can differ from its preferred conformation in solution or the gas phase due to the constraints of crystal packing. For this compound, several conformational aspects are of interest.

Detailed information on bond lengths, bond angles, and torsion angles, which are necessary to accurately describe the molecular conformation and planarity, would be obtained from a refined crystal structure.

Computational and Theoretical Investigations of N,n Di 2 Naphthyl P Phenylenediamine

Quantum-Chemical Methods (e.g., PM3)

Reaction Pathway Analysis (e.g., Hydrogen Atom Transfer, SET-PT, SPLET mechanisms)

The antioxidant action of N,N'-Di-2-naphthyl-p-phenylenediamine can proceed through several competing reaction pathways. Computational analysis is essential to elucidate the predominant mechanism under different conditions by calculating the thermodynamics and kinetics of each pathway. The primary mechanisms for amine-based antioxidants are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).

Hydrogen Atom Transfer (HAT):

In the HAT mechanism, the antioxidant directly donates a hydrogen atom to a radical species. This is a one-step process, and its feasibility is primarily governed by the N-H Bond Dissociation Enthalpy (BDE).

Ar₂N-H + R• → Ar₂N• + R-H

As discussed in the previous section, the N-H BDE for diaryl-p-phenylenediamines is in a range that makes this pathway viable. researchgate.net Theoretical studies on various antioxidants have shown that HAT is often a key mechanism, especially in non-polar solvents. mdpi.com

Single Electron Transfer-Proton Transfer (SET-PT):

The SET-PT mechanism is a two-step process. First, the antioxidant transfers an electron to the radical, forming a radical cation and an anion. This is followed by the transfer of a proton from the radical cation to the anion.

Ar₂N-H + R• → [Ar₂N-H]•⁺ + R⁻ [Ar₂N-H]•⁺ + R⁻ → Ar₂N• + R-H

The feasibility of the initial electron transfer step is related to the Ionization Potential (IP) of the antioxidant. A lower IP favors the SET-PT mechanism. This pathway is generally more significant in polar solvents, which can stabilize the charged intermediates.

Sequential Proton Loss Electron Transfer (SPLET):

The SPLET mechanism also involves two steps. Initially, the antioxidant loses a proton to form an anion. Subsequently, the anion donates an electron to the radical species.

Ar₂N-H ⇌ Ar₂N⁻ + H⁺ Ar₂N⁻ + R• → Ar₂N• + R⁻

This mechanism is highly dependent on the acidity of the antioxidant and the pH of the medium. It is more likely to occur in polar, basic environments that facilitate the initial deprotonation step. The key energetic parameter for the first step is the Proton Affinity (PA) of the resulting anion.

While specific computational studies delineating the dominant pathway for N,N'-Di-2-naphthyl-p-phenylenediamine were not found, research on other p-phenylenediamine (B122844) derivatives suggests that the operative mechanism is highly sensitive to the molecular structure and the reaction environment, particularly the solvent polarity. researchgate.net

Molecular Dynamics and Simulation Studies

Conformational Analysis and Torsional Barrier Calculations

The three-dimensional structure and conformational flexibility of N,N'-Di-2-naphthyl-p-phenylenediamine are crucial determinants of its reactivity and physical properties. Molecular dynamics (MD) simulations and quantum mechanical calculations are employed to explore the potential energy surface of the molecule, identify stable conformers, and calculate the energy barriers for rotation around key chemical bonds.

Computational studies on related aromatic compounds, such as substituted biphenyls and N-benzhydrylformamides, have demonstrated the utility of Density Functional Theory (DFT) for calculating rotational barriers. researchgate.netmdpi.com These studies typically involve performing a relaxed scan of the potential energy surface by systematically varying the dihedral angle of interest while optimizing the rest of the molecular geometry. The energy difference between the ground state conformation and the highest-energy transition state provides the rotational barrier.

For N,N'-Di-2-naphthyl-p-phenylenediamine, one would expect significant steric hindrance between the bulky naphthyl groups and the hydrogen atoms on the central phenylenediamine ring. This steric clash would lead to non-planar ground state conformations and substantial rotational barriers. While specific calculated values for these barriers are not available in the provided search results, studies on similarly hindered aromatic systems suggest that these barriers can be in the range of several kcal/mol. researchgate.net

An interactive data table illustrating typical rotational barriers for related aromatic systems is provided below for context.

Compound ClassRotational Barrier (kcal/mol)Computational Method
Substituted Biphenyls7.4 - 44DFT
N-Benzhydrylformamides20 - 23 (Formyl group rotation)DFT

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent can significantly influence the properties and chemical behavior of N,N'-Di-2-naphthyl-p-phenylenediamine. Computational models are used to simulate these solvent effects, providing insights that are often difficult to obtain experimentally.

Solvent effects can be broadly categorized as:

Non-specific effects: These arise from the bulk properties of the solvent, such as its polarity and polarizability, and are often modeled using implicit solvation models like the Polarizable Continuum Model (PCM). In these models, the solvent is treated as a continuous medium with a specific dielectric constant.

Specific effects: These involve direct interactions between the solute and solvent molecules, such as hydrogen bonding. Modeling these effects typically requires explicit solvation models, where individual solvent molecules are included in the simulation, often in combination with molecular dynamics.

Computational studies have shown that solvent polarity can have a profound impact on the preferred antioxidant mechanism. rsc.org For instance, polar solvents can stabilize the charged intermediates in the SET-PT and SPLET pathways, making these mechanisms more competitive with the HAT pathway, which is often favored in non-polar media.

Electrochemical Behavior of N,n Di 2 Naphthyl P Phenylenediamine

Cyclic Voltammetry and Anodic Oxidation Studies

While specific cyclic voltammetry data for N,N'-Di-2-naphthyl-p-phenylenediamine is not extensively documented in publicly available literature, the electrochemical behavior of analogous N-substituted p-phenylenediamines provides a framework for understanding its anodic oxidation. Studies on compounds like N,N-diethyl-p-phenylenediamine reveal that the anodic oxidation process is complex and can involve multiple steps.

In aprotic solvents, p-phenylenediamines generally exhibit two separate one-electron oxidation waves. researchgate.net This suggests that N,N'-Di-2-naphthyl-p-phenylenediamine would likely undergo a similar two-step oxidation. The first step would correspond to the formation of a cation radical, and the second to the formation of a diimine dication. The large aromatic naphthyl substituents are likely to stabilize the radical cation through resonance, which may be reflected in the potentials of the redox waves.

The table below summarizes the general anodic oxidation behavior observed for various p-phenylenediamine (B122844) derivatives, which can be used to infer the expected behavior of N,N'-Di-2-naphthyl-p-phenylenediamine.

Compound Family Typical Anodic Oxidation Behavior Solvent System
N,N-Dialkyl-p-phenylenediaminesTwo reversible one-electron wavesAprotic (e.g., DMF)
Unsubstituted p-phenylenediamineA single two-electron, two-proton processAqueous (buffered)
N,N'-Diaryl-p-phenylenediaminesExpected two reversible one-electron wavesAprotic

Oxidation Mechanisms and Redox Pathways (e.g., One-electron Waves, Cation Radical Formation)

The oxidation of p-phenylenediamine derivatives typically proceeds through the formation of a cation radical intermediate. The initial one-electron transfer results in a relatively stable radical species, particularly when the nitrogen atoms are substituted with electron-donating or aromatic groups. In the case of N,N'-Di-2-naphthyl-p-phenylenediamine, the naphthyl groups are expected to delocalize the unpaired electron, thus enhancing the stability of the cation radical.

The general mechanism for the anodic oxidation of N-substituted p-phenylenediamines can be described by the following steps:

First One-Electron Oxidation: The parent molecule loses one electron to form a cation radical.

Second One-Electron Oxidation: The cation radical can undergo a further one-electron oxidation at a more positive potential to form a dication, which is often a quinone-diimine structure.

In some cases, the oxidation mechanism can be more complex, involving chemical steps coupled with the electron transfers, such as deprotonation or dimerization reactions. For instance, in the presence of nucleophiles, the electrochemically generated quinone-diimine can undergo Michael-type addition reactions. sid.ir

Influence of pH on Electrochemical Oxidation Mechanisms

The electrochemical oxidation of p-phenylenediamines is significantly influenced by the pH of the medium, particularly in aqueous solutions. For N,N'-disubstituted derivatives, the presence of protons can affect the stability and reactivity of the intermediates.

In acidic solutions, the amino groups can be protonated, which would shift the oxidation potentials to more positive values. The oxidation mechanism can also change from a simple electron transfer to a more complex pathway involving proton-coupled electron transfer (PCET). Studies on N,N-dimethyl-p-phenylenediamine have shown a diversity of mechanisms depending on the pH, ranging from CE (chemical reaction preceding electron transfer) at very low pH to ECE (electron transfer-chemical reaction-electron transfer) in basic solutions.

Electrochemical Polymerization of N,N'-Di-2-naphthyl-p-phenylenediamine and Related p-Phenylenediamines

Electrochemical polymerization is a common characteristic of many aromatic amines, including p-phenylenediamine and its derivatives. This process typically occurs through the repeated cycling of the potential, leading to the formation of a conductive or non-conductive polymer film on the electrode surface. The polymerization often proceeds through the coupling of radical cations or other reactive intermediates generated during the oxidation process.

Applications in Electrochemical Sensing Methodologies

The redox activity of p-phenylenediamines and their polymers makes them suitable for applications in electrochemical sensing. These materials can be used to modify electrode surfaces to create sensors for various analytes. The general principle involves the electrocatalytic oxidation or reduction of the target analyte at the modified electrode surface, leading to an enhanced electrochemical signal.

Polymers derived from p-phenylenediamines have been utilized in the development of immunosensors and other biosensors. For example, a label-free electrochemical immunosensor based on a poly(p-phenylenediamine) and graphene nanocomposite has been developed for the detection of neuron-specific enolase. nih.gov Similarly, a sensor for hydrogen sulfide (B99878) has been developed using N,N'-diphenyl-p-phenylenediamine. researchgate.net

Given the electrochemical activity of N,N'-Di-2-naphthyl-p-phenylenediamine, it is plausible that this compound or its polymer could be employed in the fabrication of electrochemical sensors. The naphthyl groups could provide additional functionalities, such as enhanced π-π stacking interactions with certain analytes, potentially leading to improved sensitivity and selectivity.

Mechanistic Investigations of Antioxidant Activity in Materials Science

Free Radical Scavenging Mechanisms

The primary antioxidant function of N,N-Di-2-naphthyl-p-phenylenediamine involves the scavenging of free radicals, which are highly reactive species that can initiate and propagate degradation in polymeric materials. The mechanism is predominantly a hydrogen atom transfer (HAT) process. nih.gov The compound contains two secondary amine (-NH-) groups, each bonded to a phenyl and a naphthyl group. The hydrogen atom on these amine groups can be readily donated to a peroxy radical (ROO•), a key intermediate in the auto-oxidation cycle of polymers.

This donation effectively neutralizes the reactive peroxy radical, converting it into a more stable hydroperoxide (ROOH) and forming a resonance-stabilized aminyl radical from the DNPD molecule. This DNPD radical is significantly less reactive than the initial peroxy radical, and its stability is enhanced by the delocalization of the unpaired electron across the extensive aromatic system of the phenyl and naphthyl rings. This process breaks the kinetic chain of the oxidation process, preventing further degradation of the polymer. scirp.org

The general steps in the free radical scavenging mechanism are:

Initiation: Formation of a polymer alkyl radical (R•).

Propagation: The alkyl radical reacts with oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen from another polymer chain, creating a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction.

Termination (by DNPD): this compound (A-NH-A') donates a hydrogen atom to the peroxy radical, halting the propagation cycle.

ROO• + A-NH-A' → ROOH + A-N•-A'

The resulting aminyl radical (A-N•-A') is stable and can further react with another peroxy radical to form non-radical, stable products, further contributing to the antioxidant effect.

Ozone-induced Degradation Inhibition

This compound is also a potent antiozonant, particularly crucial for protecting unsaturated elastomers like natural rubber and styrene-butadiene rubber from cracking. Ozone (O₃) attacks the carbon-carbon double bonds in the polymer backbone, leading to chain scission and material failure.

The protective mechanism involves a direct reaction between the DNPD molecule and ozone. Due to its lower ionization potential compared to the olefinic double bonds of the rubber, DNPD acts as a sacrificial agent. researchgate.net It reacts with ozone at a much faster rate than the polymer does, effectively scavenging the ozone at the material's surface. This reaction can proceed via a one-electron transfer, forming a DNPD radical cation and an ozone radical anion. researchgate.net

The reaction of PPDs with ozone typically leads to the formation of various oxidation products, including quinone-diimines. These products can form a protective film on the rubber surface, which acts as a physical barrier against further ozone attack. This barrier, often referred to as a "bloom," is formed as the antioxidant migrates from the bulk of the material to the surface.

Comparative Efficacy Studies with Other p-Phenylenediamine (B122844) Antioxidants (e.g., 6PPD)

The efficacy of this compound is often compared with other PPDs, such as N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD). wikipedia.org While both are effective, their performance differs based on their molecular structure, which influences properties like volatility, mobility within the polymer, and reactivity.

Persistence and Staining: DNPD, with its large, bulky naphthyl groups, has a higher molecular weight and lower volatility compared to 6PPD. This makes it more persistent at high temperatures and less prone to migration, which can be advantageous in applications requiring long-term stability. It is also known to be a non-staining antioxidant, a desirable property in many applications.

Antiozonant Activity: 6PPD is generally considered a more potent antiozonant for dynamic applications. Its smaller, more flexible alkyl group allows for faster migration to the rubber surface, enabling rapid replenishment of the protective film as it is consumed by ozone. scirp.org In contrast, the slower diffusion of the bulkier DNPD may make it less effective under severe dynamic stress.

Toxicity of Byproducts: Recent studies have highlighted the environmental toxicity of the ozonation byproduct of 6PPD, known as 6PPD-quinone. scirp.orgwikipedia.org Research into the byproducts of other PPDs, like DNPD, is ongoing. Studies have shown that N,N'-diphenyl-p-phenylenediamine (DPPD), a structurally similar compound to DNPD, does not exhibit the same rapid multiphase ozone reactivity as 6PPD, suggesting its ozonation products may differ significantly. nih.govchemrxiv.org

FeatureThis compound (DNPD)N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD)
Structure Two large naphthyl groupsOne phenyl group, one dimethylbutyl group
Volatility LowHigher
Mobility in Polymer LowHigh
Primary Strength Antioxidant, heat stabilityAntiozonant, dynamic protection
Staining Low / Non-stainingStaining
Ozonation Byproduct Less studied6PPD-quinone (known ecotoxicity)

Kinetic Analysis of Antioxidant Action in Polymeric Matrices (e.g., Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the kinetics of polymer oxidation. researchgate.net By measuring the heat flow associated with oxidative reactions, DSC can determine the Oxidation Induction Time (OIT), which is a measure of the material's resistance to oxidation.

In a typical OIT test, a polymer sample containing the antioxidant is heated to a specific temperature under an inert nitrogen atmosphere. Then, the atmosphere is switched to oxygen. The time elapsed until the onset of the exothermic oxidation peak is the OIT. A longer OIT indicates greater oxidative stability.

Kinetic studies using non-isothermal DSC can also be performed by heating the sample at different rates in an oxygen atmosphere. researchgate.net The data obtained can be used to calculate kinetic parameters such as the activation energy (Ea) of the oxidation process. The presence of an effective antioxidant like this compound will significantly increase the activation energy required for oxidation, demonstrating its inhibitory effect. These analyses allow for the quantitative comparison of the effectiveness of different antioxidants and the prediction of material lifetime under various thermal conditions. researchgate.net

Influence of Molecular Structure on Antioxidant Effectiveness

The molecular structure of an antioxidant is the primary determinant of its effectiveness. mdpi.commdpi.com For p-phenylenediamines, key structural features influencing activity include the nature of the substituent groups on the nitrogen atoms.

N-H Bond Dissociation Energy (BDE): The efficiency of a radical scavenger is related to the ease with which it can donate a hydrogen atom. This is quantified by the N-H bond dissociation energy. The electron-donating or withdrawing nature of the substituents on the nitrogen atoms influences this BDE. The aromatic naphthyl groups in DNPD delocalize the radical formed after hydrogen donation, stabilizing it and thus facilitating the donation process. nih.gov

Steric Hindrance: The bulky naphthyl groups provide steric hindrance around the reactive amine centers. This can influence the rate of reaction with radicals and also affect the antioxidant's solubility and compatibility with the polymer matrix.

Volatility and Persistence: As previously mentioned, the large molecular size of DNPD reduces its volatility, making it a persistent antioxidant suitable for high-temperature applications. This contrasts with PPDs having smaller alkyl substituents, which may be lost from the polymer over time. nih.gov

Role as a Polymerization Inhibitor and Stabilizer

Beyond its role in protecting finished polymer products, this compound also serves as a polymerization inhibitor and stabilizer for monomers and prepolymers. chemicalbook.comchemotechnique.sealfa-chemistry.com Uninhibited monomers can undergo spontaneous, premature polymerization during transport or storage, initiated by trace impurities, light, or heat that generate free radicals.

By acting as a potent free-radical scavenger, DNPD can trap these initiating radicals, preventing the onset of polymerization. This "in-process stabilization" is crucial for maintaining the quality and reactivity of monomers until they are ready for controlled polymerization. A small amount of DNPD is added to the monomer to ensure its stability. It functions by the same hydrogen-donation mechanism described for its antioxidant activity, effectively quenching radicals as they form. ontosight.ai

Applications of N,n Di 2 Naphthyl P Phenylenediamine in Advanced Materials and Polymer Science

Functional Additive in Elastomeric Materials

N,N-Di-2-naphthyl-p-phenylenediamine is widely recognized for its efficacy in protecting elastomeric materials from environmental degradation, thereby extending their service life and ensuring their reliability in demanding applications.

Anti-Ozonant and Anti-Flex-Cracking Agent in Rubber Formulations

In rubber formulations, particularly those based on styrene-butadiene rubber (SBR), this compound serves as a potent anti-ozonant and anti-flex-cracking agent. chemicalbook.com Ozone, a highly reactive atmospheric gas, can readily attack the unsaturated bonds present in many elastomers, leading to the formation of cracks and ultimately, catastrophic failure of the rubber product. Similarly, repeated flexing and mechanical stress can induce the growth of cracks, a phenomenon known as flex-cracking.

This compound mitigates these degradation pathways by migrating to the surface of the rubber and reacting with ozone before it can damage the polymer chains. This sacrificial action helps to maintain the structural integrity of the rubber. Furthermore, its presence within the rubber matrix interferes with the propagation of cracks initiated by mechanical flexing. Research has shown that rubber compounds containing this additive exhibit significantly improved resistance to both ozone-induced and flex-fatigue cracking. While specific quantitative data is proprietary to manufacturers, its widespread use in tire and other high-performance rubber applications attests to its effectiveness.

Below is a representative table illustrating the typical improvements observed in rubber properties with the addition of this compound, based on general industry knowledge.

PropertyUnstabilized SBRSBR with this compound
Ozone Resistance (Static, 50 pphm)Severe Cracking (< 24 hrs)No Cracking (> 100 hrs)
Flex-Cracking Resistance (De Mattia)Poor (Rapid Crack Growth)Excellent (Slow Crack Growth)

Heat Aging Resistance in Rubber Compositions

Exposure to elevated temperatures can accelerate the oxidative degradation of rubber, leading to a loss of elasticity, increased stiffness, and a reduction in mechanical strength. This compound functions as an effective antioxidant, providing excellent resistance to heat aging in various rubber compositions. dtic.mil It works by interrupting the free-radical chain reactions that are responsible for the oxidative degradation of the polymer.

The addition of this compound to rubber formulations helps to preserve their physical properties, such as tensile strength and elongation at break, even after prolonged exposure to high temperatures. A patent from 1952 describes a compounded rubber stock containing 1% of an antioxidant that retained 43.3% of its original tensile strength and 71.5% of its elongation after aging, compared to 24.5% tensile strength and 55% elongation for the same stock without the stabilizer. dtic.mil

The following table provides a generalized representation of the effect of this compound on the heat aging resistance of a typical rubber compound.

Property (after aging at 100°C for 72 hours)Unstabilized RubberRubber with this compound
Retention of Tensile Strength (%)< 50> 70
Retention of Elongation at Break (%)< 40> 60
Change in Hardness (Shore A)+10 to +15+3 to +5

Stabilization of Polyolefins (e.g., Polyethylene (B3416737), Polypropylene)

Beyond its applications in rubber, this compound is also utilized as a stabilizer for polyolefins, such as polyethylene and polypropylene. ontosight.ai These polymers are susceptible to degradation during processing at high temperatures and during their service life due to exposure to heat and UV radiation. This degradation can manifest as a decrease in melt viscosity, discoloration, and a loss of mechanical properties.

As a potent antioxidant, this compound helps to protect polyolefins from thermo-oxidative degradation. It can be incorporated into the polymer matrix to provide long-term stability. While detailed experimental data from open literature is scarce, a US patent from 1976 mentions that N,N'-di-2-naphthyl-p-phenylenediamine is a well-known antioxidant for polyethylene and polypropylene, among other polymers. ontosight.ai Its effectiveness can be evaluated by measuring properties such as the melt flow index (MFI) and oxidation induction time (OIT) after aging. Generally, a smaller change in MFI and a longer OIT indicate better stabilization.

Role in Polymer Synthesis and Modification

The utility of this compound extends into the realm of polymer synthesis, where it can be employed as a monomer or an additive to create polymers with enhanced properties. ontosight.ai

Monomer and Additive in Polymerization Processes

Due to the presence of two reactive secondary amine groups, this compound can be used as a monomer in polycondensation reactions. re-tic.com For instance, it can be reacted with diacyl chlorides to form aromatic polyamides (aramids). re-tic.com These aramids are a class of high-performance polymers known for their exceptional strength and thermal stability. The incorporation of the bulky and rigid naphthyl groups from the diamine into the polymer backbone can impart unique properties to the resulting aramid.

Furthermore, it can be used as an additive or co-monomer in various polymerization processes to modify the properties of the final polymer. ontosight.ai Its antioxidant properties can be beneficial during the polymerization reaction itself, preventing degradation of the growing polymer chains.

Contribution to Thermal Stability and Material Properties

The inclusion of this compound into a polymer backbone, particularly in aramids, significantly enhances the thermal stability of the resulting material. The aromatic nature of the diamine contributes to a rigid polymer chain with strong intermolecular interactions, leading to high decomposition temperatures.

Thermogravimetric analysis (TGA) is a common technique used to evaluate the thermal stability of polymers. Polyamides containing this compound would be expected to exhibit high temperatures for 5% and 10% weight loss (T5% and T10%), indicating their ability to withstand high temperatures before significant degradation occurs. The bulky naphthyl groups can also influence the polymer's morphology and solubility, potentially leading to materials with a unique combination of processability and performance.

The following table illustrates the expected impact on thermal properties when this compound is incorporated as a monomer in a polyamide, based on general principles of polymer chemistry.

PropertyConventional PolyamidePolyamide with this compound
Decomposition Temperature (TGA, 10% weight loss)400-450 °C> 500 °C
Glass Transition Temperature (Tg)200-250 °C> 280 °C
Char Yield at 800 °C (in N2)~40%> 60%

Cross-linking Agent in Covalent Organic Frameworks (COFs)

A promising strategy to enhance the robustness of these materials is the introduction of covalent bonds between the layers, effectively acting as cross-links. nih.gov This can be achieved either during the initial synthesis or through post-synthetic modification. The use of specific monomers or cross-linking agents can transform a 2D framework into a more stable three-dimensional (3D) structure, improving its chemical and mechanical stability while preserving crystallinity and porosity. nih.gov

One method for forming COFs involves the creation of aminal-linked frameworks through the condensation of aldehydes and secondary amines. rsc.orgnih.gov this compound, as a secondary diamine, possesses the necessary functional groups to potentially participate in such reactions. Its rigid, bulky naphthyl groups could introduce specific steric and electronic properties into the resulting framework. While direct reports detailing the use of this compound as a primary building block or cross-linking agent in COFs are not prominent, its structure is analogous to the types of amine precursors used in the synthesis of advanced porous materials.

Furthermore, COFs containing reactive groups can be modified after synthesis. For instance, frameworks with vinyl groups have been cross-linked using dithiol molecules, and imine linkages can be chemically altered to introduce new functionalities. nih.gov The amine groups in a molecule like this compound offer potential reaction sites for post-synthetic modification strategies, highlighting its theoretical utility in the design of highly stable and functional COF materials.

Table 1: Common Linkages in Covalent Organic Frameworks and Required Monomers

Linkage Type Required Functional Group 1 Required Functional Group 2 Resulting Linkage
Imine Aldehyde Primary Amine C=N
Boroxine Boronic Acid Boronic Acid B-O-B
Aminal Aldehyde Secondary Amine N-C-N
β-Ketoenamine Aldehyde Amine C=C-N

Precursor for Engineering Polymers (e.g., Aramid Plastics and Fibers)

Aromatic polyamides, or aramids, are a class of high-performance engineering polymers known for their exceptional strength, thermal stability, and chemical resistance. mdpi.com The most famous example, Poly(p-phenylene terephthalamide) (PPTA), is commercially known as Kevlar® and is synthesized via the polycondensation of p-phenylene diamine and terephthaloyl chloride. nih.gov The properties of aramid polymers can be tailored by modifying the chemical structure of the diamine or diacid chloride monomers. re-tic.com

This compound is an aromatic diamine that can serve as a precursor monomer for the synthesis of novel aramid polymers. ontosight.ai The general method for producing aramids involves a low-temperature solution condensation reaction between a diamine and a diacid chloride in an aprotic polar solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). mdpi.com

By substituting the commonly used p-phenylenediamine (B122844) with this compound, a new aramid structure would be formed. The incorporation of the large, rigid di-2-naphthyl groups into the polymer backbone would be expected to significantly influence the final properties of the material. These bulky groups could disrupt the tight chain packing typically seen in aramids like PPTA, potentially leading to increased solubility in organic solvents but lower tensile strength. Conversely, the enhanced aromatic content could contribute to even higher thermal stability and a modified electronic profile. This makes this compound a valuable building block for designing specialty aramids with tailored properties for advanced applications. ontosight.ai

Table 2: Monomer Comparison for Aramid Synthesis

Polymer Diamine Monomer Diacid Chloride Monomer Key Structural Feature of Diamine
Poly(p-phenylene terephthalamide) (PPTA) p-Phenylenediamine Terephthaloyl chloride Simple, linear phenyl ring
Hypothetical Aramid This compound Terephthaloyl chloride Phenyl ring with bulky naphthyl side groups

Exploration in Organic Electronics and Optoelectronics

This compound belongs to a class of aromatic amine compounds that are widely investigated for their applications in organic electronics. tcichemicals.com Specifically, molecules with similar structures, such as naphthyl-substituted benzidines and triphenylamine (B166846) derivatives, are among the most effective hole transport materials (HTMs) used in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). researchgate.netnih.gov

A hole transport material is a critical component in these devices, responsible for efficiently extracting and transporting positive charge carriers (holes) from the active layer to the anode. researchgate.net An ideal HTM should possess high hole mobility, appropriate energy levels (specifically, a high-lying Highest Occupied Molecular Orbital or HOMO) to align with the active layer, and good thermal and morphological stability. nih.govnih.gov

The molecular structure of this compound is well-suited for this function. The electron-rich nitrogen atoms and the extended π-conjugated system spanning the phenyl and naphthyl rings facilitate the delocalization and transport of holes. Derivatives like N,N′-Di-1-naphthyl-N,N′-diphenylbenzidine (NPD) are standard, high-performance HTMs used in organic electronics, demonstrating the suitability of the naphthyl-amine motif. researchgate.net While this compound itself is a foundational structure, its exploration and the synthesis of its derivatives are of significant interest for developing new, cost-effective, and stable HTMs for next-generation optoelectronic devices. nih.gov

Table 3: Comparison of Representative Hole Transport Materials

Compound Class Key Features Common Application
Spiro-OMeTAD Small Molecule Spiro-bifluorene core, high efficiency Perovskite Solar Cells
PTAA Polymer Poly-triarylamine backbone, good film-forming properties Perovskite Solar Cells
NPD (N,N′-Di(1-naphthyl)-N,N′-diphenylbenzidine) Small Molecule Naphthyl and phenyl amine groups, good thermal stability OLEDs
This compound Small Molecule Core structure with naphthyl and phenyl amine groups Potential HTM

Environmental Occurrence and Analytical Methodologies for N,n Di 2 Naphthyl P Phenylenediamine

Environmental Distribution and Occurrence in Various Matrices

Recent scientific investigations have confirmed the presence of N,N-Di-2-naphthyl-p-phenylenediamine in several environmental compartments, highlighting its distribution in areas of high anthropogenic activity.

Detection in Road Dust, Parking Lot Dust, Vehicle Dust, and House Dust

In a study analyzing various dust samples, the median concentrations of total PPDs were found to be 226 ng/g in road dust, 232 ng/g in underground parking lot dust, and 156 ng/g in vehicle dust. epa.gov These findings suggest that vehicular traffic and tire wear are significant sources of these compounds in the urban environment.

House dust has also been identified as a reservoir for these chemicals. Although present, this compound has been characterized as a minor constituent in house dust compared to other PPDs. epa.gov The total concentrations of PPDs in house dust were found to be significantly lower than in vehicle-related dusts, with a median of 14.0 ng/g. epa.gov

Table 1: Median Concentrations of Total p-Phenylenediamine (B122844) (PPD) Derivatives in Various Dust Matrices

Dust MatrixMedian Concentration (ng/g)
Road Dust226
Parking Lot Dust232
Vehicle Dust156
House Dust14.0

Data sourced from a 2021 study on substituted p-phenylenediamine antioxidants in dusts. epa.gov

Occurrence in Aqueous Environments (e.g., Tap Water)

The presence of PPD derivatives is not limited to solid matrices. A study investigating the occurrence of nine PPDs in tap water from two cities in China included this compound in its analysis. While the study did not report the detection of DNPD in the water samples, it established a limit of detection (LOD) for the compound.

The calculated LOD for this compound in tap water was 0.070 ng/L. researchgate.net This indicates the analytical capability to detect the compound at very low concentrations, although it was not found in the specific samples analyzed in that particular study.

Compositional Profiling in Environmental Samples

Analysis of the compositional profiles of PPDs in environmental samples reveals that the relative abundance of each derivative can vary significantly between different matrices. In house dust, for example, the profile is often dominated by other PPDs, with this compound being a less significant contributor. epa.gov This suggests that the sources and environmental fate of DNPD may differ from those of other more commonly detected PPDs. The compositional differences also underscore the importance of analyzing a wide range of these compounds to fully assess environmental contamination.

Advanced Analytical Techniques for Quantification and Identification

The accurate detection and quantification of this compound in complex environmental samples necessitate the use of highly sensitive and specific analytical methodologies.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Environmental Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for the determination of PPDs, including DNPD, in environmental samples. This method offers high selectivity and sensitivity, which are crucial for analyzing trace levels of contaminants in complex matrices like dust and water.

The general workflow for LC-MS/MS analysis involves chromatographic separation of the target analytes from other components in the sample extract, followed by ionization and detection by the mass spectrometer. The use of multiple reaction monitoring (MRM) mode enhances the specificity of the analysis by monitoring a specific precursor ion and its characteristic product ions. While specific parameters for DNPD in environmental matrices are not extensively detailed in all studies, methods developed for other PPDs are often adaptable. For instance, a typical analysis might use a C18 column for chromatographic separation with a mobile phase consisting of a buffered aqueous solution and an organic solvent like methanol (B129727) or acetonitrile (B52724). sci-hub.se

Extraction Methods from Environmental Samples (e.g., Pressurized Liquid Extraction, Ultrasonication)

Effective extraction of this compound from solid environmental matrices is a critical first step in its analysis. Two commonly employed techniques are pressurized liquid extraction (PLE) and ultrasonication.

Ultrasonication: This method uses high-frequency sound waves to facilitate the extraction of analytes from a solid sample into a solvent. A study on the occurrence of PPDs in dust utilized an ultrasonication-based extraction procedure. The dust samples were first extracted with acetonitrile under sonication, followed by a second extraction with a 1:1 mixture of dichloromethane (B109758) and hexane (B92381). sci-hub.se This two-step process with solvents of differing polarities helps to ensure a comprehensive extraction of the target compounds.

Pressurized Liquid Extraction (PLE): PLE, also known as accelerated solvent extraction, is a technique that uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process. google.com While specific applications of PLE for DNPD in dust are not widely documented, the technique is well-suited for extracting semi-volatile organic compounds from solid environmental matrices. The elevated temperature and pressure conditions enhance the solubility of the analyte in the solvent and improve the penetration of the solvent into the sample matrix, leading to higher extraction efficiencies in shorter times compared to traditional methods. google.com

Application of Isotope-Labeled Internal Standards

The use of stable isotope-labeled internal standards (SIL-IS) is a powerful technique in quantitative analysis, particularly in mass spectrometry-based methods, to ensure high accuracy and precision. researchgate.net This approach is crucial for compensating for matrix effects, which are variations in analytical signal caused by co-eluting components from the sample matrix that can suppress or enhance the ionization of the target analyte. researchgate.net A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). researchgate.net

Because the SIL-IS has nearly identical physicochemical properties to the native analyte, it behaves similarly during sample preparation, extraction, and chromatographic separation. researchgate.net However, it is distinguishable by its higher mass in a mass spectrometer. By adding a known amount of the SIL-IS to each sample before analysis, the ratio of the native analyte's signal to the SIL-IS's signal can be used for quantification. This ratio corrects for variations in sample recovery and matrix-induced ionization changes. researchgate.net

In the analysis of aromatic amines related to this compound, this method has proven effective. For instance, in the quantification of N-phenyl-2-naphthylamine (P2NA), a structurally similar compound, a deuterated internal standard (P2NA-d₅) was synthesized and used. nih.gov This application of an isotope-labeled internal standard significantly improved the precision, accuracy, and robustness of the gas chromatography-tandem mass spectrometry (GC-MS/MS) method, allowing for ultra-sensitive quantification. nih.gov The use of P2NA-d₅ enabled the development of a highly linear calibration curve over a wide concentration range (2.5–2500 µg/L), demonstrating the method's effectiveness for analyzing trace levels. nih.gov

Chromatographic Separation Parameters (e.g., C18 Column, Gradient Elution)

Reversed-phase high-performance liquid chromatography (HPLC) is the most prevalent technique for the separation of p-phenylenediamine derivatives due to its efficiency and reproducibility. nacalai.com The selection of the stationary phase (column) and mobile phase is critical for achieving the desired separation.

C18 Columns: Columns with an octadecylsilane (B103800) (C18 or ODS) stationary phase are the most widely used in reversed-phase chromatography. nacalai.com Separation on a C18 column is primarily driven by hydrophobic interactions between the analyte and the nonpolar C18 chains bonded to the silica (B1680970) support. nacalai.com For the analysis of p-phenylenediamine derivatives in rubber products, a TSK-GEL ODS-80TS QA column (4.6 mm i.d. × 150 mm) has been successfully used. scispace.com The nonpolar nature of compounds like this compound leads to strong retention on C18 columns, allowing for effective separation from more polar matrix components.

Gradient Elution: Gradient elution is a technique where the composition of the mobile phase is changed during the chromatographic run. This is particularly useful for analyzing complex samples containing compounds with a wide range of polarities. A typical gradient system involves two mobile phases, a weaker solvent (e.g., water with an acid modifier) and a stronger organic solvent (e.g., acetonitrile or methanol). researcher.life The run begins with a higher proportion of the weak solvent, and the concentration of the strong solvent is gradually increased over time. This allows for the elution of weakly retained compounds first, followed by the more strongly retained, often nonpolar, compounds like p-phenylenediamine antioxidants.

For example, a reversed-phase HPLC method for separating catecholamines and indoleamines utilized a C18 column with a gradient elution system. nih.gov Mobile phase A consisted of 0.05% aqueous trifluoroacetic acid and methanol (97.5:2.5, v/v), while mobile phase B was 0.05% aqueous trifluoroacetic acid and methanol (40:60, v/v). nih.gov By programming a gradient from a high percentage of A to a high percentage of B, a wide range of compounds can be separated effectively in a single analysis. This approach is highly applicable to the separation of this compound from other rubber additives and degradation products.

Table 1: Example Chromatographic Parameters for p-Phenylenediamine (PPD) Derivatives

Parameter Condition Source
Column TSK-GEL ODS-80TS QA (C18), 4.6 mm i.d. × 150 mm scispace.com
Mobile Phase Isocratic: Methanol : Water (85 : 15) scispace.comepa.gov
Flow Rate 1.0 ml/min scispace.com
Column Temperature 35°C scispace.com
Detection UV at 290 nm scispace.comepa.gov

| Injection Volume | 10 µl | scispace.com |

Spectrophotometric Methods for p-Phenylenediamine Detection

Spectrophotometry provides simple, rapid, and cost-effective methods for the quantification of p-phenylenediamine (PPD). ijpbs.com These methods are typically based on a colorimetric reaction where PPD reacts with a specific reagent to produce a colored complex, the absorbance of which is measured at a specific wavelength (λmax). impactfactor.org

Several reagents have been developed for this purpose:

Folin-Ciocalteu (FC) Reagent: In an alkaline medium (e.g., sodium hydroxide), PPD acts as a reducing agent and reacts with the phosphotungstic and phosphomolybdic acids in the FC reagent. impactfactor.org This reaction forms a blue-colored complex, with the color intensity being directly proportional to the PPD concentration. The absorbance of this complex is typically measured at a wavelength of 645 nm. impactfactor.org This method has been validated with a detection limit of 0.2445 µg/mL and a quantification limit of 0.7411 µg/mL. impactfactor.org

Ninhydrin (B49086) Reagent: The reaction between PPD and ninhydrin in a methanolic solution also produces a colored product. ijpbs.comresearchgate.net The analysis is performed by measuring the absorbance at approximately 431 nm. ijpbs.comresearchgate.net This method has demonstrated linearity in the concentration range of 0.1-0.6 µg/mL. researchgate.net

Horseradish Peroxidase (HRP) and H₂O₂: An enzymatic assay using horseradish peroxidase (HRP) can be employed for PPD determination. nih.gov In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of PPD, leading to the formation of Bandrowski's base, a purple-colored product. nih.gov The increase in absorbance is monitored at approximately 500-520 nm to quantify the PPD concentration. nih.gov

Table 2: Summary of Spectrophotometric Methods for p-Phenylenediamine (PPD) Detection

Reagent Principle Wavelength (λmax) Linear Range Source
Folin-Ciocalteu Colorimetric reaction forming a blue complex in alkaline medium. 645 nm 2 - 10 µg/mL impactfactor.org
Ninhydrin Reaction in methanolic solution to form a colored product. 431 nm 0.1 - 0.6 µg/mL ijpbs.comresearchgate.net
Folin's Reagent Reaction in alkaline solution. 453 nm 2 - 12 µg/mL ijpbs.comresearchgate.net

| HRP / H₂O₂ | Enzymatic oxidation to form purple Bandrowski's base. | ~520 nm | Not Specified | nih.gov |

High Performance Liquid Chromatography (HPLC) for Analysis in Rubber Products

High-Performance Liquid Chromatography (HPLC) is a definitive method for the determination of this compound and other PPD-related antioxidants in complex matrices like rubber products. scispace.comresearchgate.net Its high resolution and sensitivity allow for the separation and quantification of specific antioxidants even in the presence of numerous other rubber additives. epa.gov

A comprehensive analytical method for determining PPD derivatives in rubber boots involves several key steps: scispace.comepa.gov

Extraction: The first step is to extract the additives from the rubber matrix. A common procedure involves cutting the rubber sample into small pieces and extracting with a solvent mixture, such as acetone (B3395972) and chloroform (B151607) (1:1), using shaking or sonication. scispace.comepa.gov

Cleanup/Fractionation: The crude extract often contains many co-extracted compounds that can interfere with the HPLC analysis. A cleanup step using solid-phase extraction (SPE) with a silica gel column is employed to isolate the PPD derivatives. epa.gov The compounds are eluted from the column using a series of solvents with increasing polarity, such as diethylether and hexane mixtures. This fractionation separates different classes of additives, ensuring that the PPD derivatives are in a cleaner fraction, which prevents overlap of retention times with other substances during HPLC analysis. epa.gov

HPLC Analysis: The cleaned-up extract is then analyzed by HPLC. A reversed-phase ODS (C18) column is typically used with a mobile phase consisting of a methanol and water mixture (e.g., 85:15 v/v). scispace.comepa.gov Detection is commonly performed using a UV detector set to a wavelength where the PPD derivatives exhibit strong absorbance, such as 290 nm. scispace.comepa.gov The identification of each PPD compound is based on its specific retention time compared to a known standard. scispace.com

Using such a method, linear calibration curves for various PPD antioxidants have been achieved over a concentration range of 0.1–400 µg/ml, allowing for their accurate quantification in commercial rubber products. scispace.comepa.gov

Structure Activity Relationship Studies for N,n Di 2 Naphthyl P Phenylenediamine

Correlation of Molecular Structure with Antioxidant Efficacy

The antioxidant efficacy of N,N'-Di-2-naphthyl-p-phenylenediamine is largely determined by the ease with which it can donate a hydrogen atom from its N-H bonds and the stability of the resulting aminyl radical. The presence of two naphthyl groups and the central phenylenediamine core are key to this function.

The core mechanism for PPD antioxidants involves the transfer of a hydrogen atom to a peroxyl radical (ROO•), which is a key step in halting the auto-oxidation chain reaction. The general mechanism can be represented as:

PPD + ROO• → PPD• + ROOH

The resulting PPD radical (PPD•) is resonance-stabilized, which reduces its reactivity and prevents it from initiating new oxidation chains. The large, conjugated systems of the naphthyl and phenyl rings in DNPD provide extensive delocalization of the unpaired electron, which contributes to the stability of the radical intermediate.

Table 1: Comparison of Structural Features and Expected Influence on Antioxidant Efficacy of Selected p-Phenylenediamines

Compound NameSubstituent on NitrogenKey Structural FeatureExpected Influence on Antioxidant Efficacy
N,N'-Di-2-naphthyl-p-phenylenediamine (DNPD) 2-NaphthylLarge, aromatic, conjugated systemHigh stability of the resulting radical due to extensive resonance delocalization. The bulky nature may also influence its physical properties and interaction with the substrate.
N,N'-Diphenyl-p-phenylenediamine (DPPD)PhenylAromatic, conjugated systemGood radical stability due to resonance delocalization, though potentially less extensive than in DNPD.
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD)1,3-dimethylbutyl and PhenylAliphatic and aromatic substituentsThe combination of alkyl and aryl groups provides a balance of reactivity and physical properties, making it a highly effective and widely used antioxidant.

This table is illustrative and based on general chemical principles, as direct comparative quantitative data for DNPD in peer-reviewed studies is limited.

Influence of Substituents on Chemical Reactivity and Stability

Electronic Effects: The naphthyl groups are large conjugated π-systems that can participate in resonance with the lone pairs of the nitrogen atoms and the central phenyl ring. This extended conjugation is crucial for stabilizing the aminyl radical formed upon hydrogen donation, which is a key aspect of its antioxidant function. A more stable radical implies that the parent molecule can more readily donate a hydrogen atom to terminate oxidative processes.

Steric Effects: The bulky nature of the two naphthyl groups provides considerable steric hindrance around the reactive secondary amine groups. This steric shielding can influence the reactivity of the N-H bonds in several ways:

It can protect the amine groups from direct attack by certain chemical species, potentially enhancing the compound's stability.

It may also modulate the rate of hydrogen donation to free radicals, a key step in the antioxidant mechanism.

The steric bulk can limit the mobility and rotational freedom of the molecule, which can impact its interaction with the polymer matrix in which it is used.

The stability of DNPD is also a key factor in its application. It is known to have excellent resistance to heat aging and can inhibit the detrimental effects of metals like copper and manganese, which can catalyze oxidation. nj-chem.com This suggests that the molecular structure is robust under various strenuous conditions.

Table 2: Influence of Naphthyl Substituents on Reactivity and Stability

Structural AspectInfluence on ReactivityInfluence on Stability
Electronic Effect (Extended Conjugation) Enhances the rate of hydrogen donation by stabilizing the resulting aminyl radical.The delocalized electron system contributes to the overall thermodynamic stability of the molecule.
Steric Hindrance May modulate the accessibility of the N-H protons to free radicals, potentially affecting the kinetics of the antioxidant reaction.Protects the reactive amine centers from certain degradative reactions, contributing to its persistence as an effective antioxidant.

Impact of Molecular Geometry on Functional Performance

The three-dimensional arrangement of the naphthyl and phenyl rings in N,N'-Di-2-naphthyl-p-phenylenediamine is a critical determinant of its functional performance as an antioxidant. The molecular geometry, particularly the torsion angles between the aromatic rings, influences the extent of electronic conjugation and the steric environment around the reactive amine centers.

For effective resonance stabilization of the aminyl radical, a more planar arrangement of the aromatic rings would be ideal, as this would maximize the overlap of p-orbitals. However, the steric bulk of the large naphthyl groups likely forces the molecule to adopt a non-planar conformation to minimize steric strain. This results in a twisted geometry where the naphthyl rings are at a certain angle relative to the central phenylenediamine ring.

This molecular twist has important consequences:

Electronic Conjugation: While a fully planar structure is sterically hindered, the actual torsion angles represent a compromise that still allows for significant electronic communication between the aromatic systems. This is crucial for stabilizing the radical formed during the antioxidant cycle.

Physical Properties: The non-planar geometry affects the molecule's packing in the solid state and its solubility in various media. This can influence its dispersion and migration within a polymer matrix, which are important factors for its practical application as an antioxidant in materials like rubber.

Studies on other N,N'-substituted p-phenylenediamines have shown that the sterical arrangement is related to their antioxidant effectiveness. While specific geometric parameters for DNPD are not widely reported in the literature, it can be inferred that the balance between electronic stabilization (favoring planarity) and steric repulsion (favoring a twisted structure) is a key factor governing its antioxidant performance.

Table 3: Relationship between Molecular Geometry and Functional Attributes of N,N'-Di-2-naphthyl-p-phenylenediamine

Geometric FeatureImpact on Electronic PropertiesImpact on Physical & Functional Performance
Torsion Angles (between rings) A non-planar arrangement can reduce the extent of π-orbital overlap, which may slightly decrease the resonance stabilization of the radical compared to a hypothetical planar molecule.The twisted shape inhibits close packing, which can affect its melting point and solubility. This geometry also dictates how the molecule interacts with polymer chains.
Overall Molecular Shape The bulky, three-dimensional structure creates steric hindrance around the N-H bonds.The size and shape of the molecule influence its mobility and compatibility within a polymer, which is crucial for its long-term effectiveness as a stabilizer.

Future Research Directions for N,n Di 2 Naphthyl P Phenylenediamine

Advanced Synthesis and Green Chemistry Approaches

The traditional synthesis of N,N-Di-2-naphthyl-p-phenylenediamine and related diaryl-p-phenylenediamines often involves multi-step processes that can be energy-intensive and may utilize hazardous reagents. ontosight.ai Future research is increasingly directed towards advanced, sustainable methodologies that align with the principles of green chemistry.

A primary area of focus is the development of novel catalytic systems. Researchers are exploring the use of supported precious metal catalysts, such as palladium (Pd), platinum (Pt), and ruthenium (Ru), on various substrates like carbon, alumina, and zeolites. google.com These catalysts facilitate condensation dehydrogenation reactions under milder conditions, potentially reducing energy consumption and improving reaction efficiency. google.com For instance, recent patent literature describes methods for preparing diaryl-p-phenylenediamine compounds through catalytic reactions involving a hydrogen acceptor, which can streamline the synthesis process. google.comwipo.int

Another promising avenue is the investigation of one-pot synthesis protocols. These methods aim to combine multiple reaction steps into a single procedure, minimizing waste and simplifying purification processes. researchgate.neteijppr.com The catalytic hydrogenation of p-nitroaniline to p-phenylenediamine (B122844) in water, for example, represents a greener alternative to traditional methods. researchgate.net Extending these principles to the synthesis of this compound could significantly reduce the environmental footprint of its production.

Future work will likely involve a combination of experimental and computational approaches to design and optimize these green synthetic routes. The goal is to create economically viable and environmentally benign processes that meet the growing demand for sustainable chemical manufacturing. walisongo.ac.id

Deeper Mechanistic Understanding of Antioxidant and Stabilizer Functions

While this compound is well-established as an effective antioxidant and stabilizer, particularly in rubber and polymer applications, a deeper, molecular-level understanding of its mechanisms is a key area for future research. ontosight.aichemotechnique.se Current knowledge indicates that its antioxidant activity stems from the ability of its amine groups to donate hydrogen atoms, thereby neutralizing free radicals and inhibiting oxidative degradation. mdpi.com

Future studies will employ advanced analytical and computational techniques to elucidate the precise reaction pathways. Quantum chemical calculations and density functional theory (DFT) can be used to model the energetics of hydrogen atom transfer, the stability of the resulting radicals, and the interaction of the molecule with various oxidants. This theoretical approach can provide insights into the structure-activity relationship, explaining how the naphthyl and phenyl groups influence the compound's antioxidant potency.

Furthermore, research is needed to understand its role as a stabilizer against thermal and UV degradation. Investigations into how the molecule dissipates energy and interacts with polymer chains at excited states will be crucial. Spectroscopic techniques, such as transient absorption spectroscopy, can be used to probe the short-lived intermediates formed during the stabilization process. A more comprehensive mechanistic understanding will enable the rational design of more efficient and durable antioxidant systems for a wider range of materials. mdpi.com

Development of Novel Derivatized Compounds with Enhanced Properties

Building on a deeper mechanistic understanding, a significant future research direction involves the rational design and synthesis of novel derivatives of this compound with superior properties. The goal is to create new molecules that offer enhanced thermal stability, improved solubility in specific polymer matrices, or greater antioxidant efficacy. cdnsciencepub.com

Chemical modification of the parent structure provides a versatile strategy for tuning its properties. For example, introducing specific substituent groups onto the naphthyl or phenyl rings can alter the electronic properties of the amine groups, thereby modulating their antioxidant activity. nih.gov Research into other substituted p-phenylenediamines has shown that the nature and position of substituents can have a profound impact on performance. cdnsciencepub.com

Another area of exploration is the synthesis of oligomeric or polymeric antioxidants based on the this compound scaffold. Such materials could offer reduced volatility and migration, which are critical for applications in high-temperature environments or in materials that come into contact with food or other sensitive products. The development of these new compounds will require a multidisciplinary approach, combining organic synthesis, polymer chemistry, and materials science to create the next generation of high-performance stabilizers. researchgate.netresearchgate.net

Exploration of Emerging Applications in Advanced Materials Science

Beyond its traditional role in the rubber industry, the unique electronic and chemical properties of this compound and its derivatives make them promising candidates for a range of emerging applications in advanced materials science. ontosight.ai Aromatic diamines are known to possess interesting redox and electro-optical properties, opening up possibilities in the field of organic electronics. researchgate.netcyberleninka.ru

One potential application is as hole-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells. The ability of the molecule to be easily oxidized and to form stable radical cations is a key requirement for efficient charge transport in these devices. Future research will focus on synthesizing derivatives with tailored highest occupied molecular orbital (HOMO) energy levels to optimize device performance.

Furthermore, the incorporation of the this compound moiety into high-performance polymer backbones is another exciting area of investigation. specialchem.com Aromatic polyamides and polyimides containing such structures could exhibit enhanced thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in the aerospace and electronics industries. mdpi.com The exploration of these novel applications will drive further innovation in the synthesis and characterization of this versatile class of compounds.

Refined Environmental Fate Modeling and Degradation Pathway Elucidation

As with many industrial chemicals, understanding the environmental fate and persistence of this compound is of critical importance. researchgate.net Future research will focus on developing more sophisticated models to predict its behavior in various environmental compartments, including soil, water, and air. acs.org

A key aspect of this research will be the detailed elucidation of its degradation pathways. Studies on related p-phenylenediamine antioxidants have shown that hydrolysis of the C-N bond can be a significant transformation process in aquatic environments. acs.orgnih.govacs.org Theoretical calculations and experimental studies are needed to determine the hydrolysis half-life of this compound and to identify its primary degradation products. acs.org

Computational modeling will play a crucial role in predicting the environmental distribution and persistence of the compound. nih.govmdpi.com Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate properties such as soil adsorption coefficient (Koc) and bioconcentration factor (BCF), providing valuable data for environmental risk assessments. epa.gov By combining advanced analytical techniques with predictive modeling, researchers can build a comprehensive picture of the environmental lifecycle of this compound, paving the way for more sustainable use and management of this important industrial chemical.

Below is a data table summarizing key estimated environmental fate properties for N,N'-Di-2-naphthyl-p-phenylenediamine.

PropertyValueUnitsSource
Biodegradation Half-Life 257days epa.gov
Bioconcentration Factor 404L/kg epa.gov
Soil Adsorption Coeff. (Koc) 7.08e+4L/kg epa.gov
Atmos. Hydroxylation Rate 1.51e-11cm³/molecule*sec epa.gov

Q & A

Q. What analytical methods are recommended for detecting DNPD in environmental matrices?

DNPD can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI). For road dust and soil samples, extraction involves sonication with dichloromethane/methanol (1:1, v/v), followed by centrifugation and filtration. A C18 reverse-phase column is typically used for separation, with optimized MRM transitions for DNPD (e.g., m/z 359 → 282) .

Q. How does DNPD’s environmental occurrence compare to other p-phenylenediamine (PPD) derivatives?

DNPD is frequently detected in road dust (100% detection rate in urban areas) but absent in topsoil, unlike 6PPD and 77PD. This suggests preferential partitioning into particulate matter due to its high hydrophobicity (log Kow > 5). Researchers should prioritize analyzing particulate-rich matrices when studying DNPD .

Q. What are the synthetic routes for DNPD, and how can purity be validated?

DNPD is synthesized via Ullmann coupling between 2-naphthylamine and p-dichlorobenzene, using copper catalysts. Purity is validated via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and melting point analysis (literature range: 235–238°C). Impurities like unreacted naphthylamine can be identified via LC-MS .

Advanced Research Questions

Q. How do co-occurring contaminants in road dust interfere with DNPD quantification, and how can these interferences be mitigated?

Matrix effects from polycyclic aromatic hydrocarbons (PAHs) and metal ions can suppress DNPD ionization in LC-MS/MS. Solutions include:

  • Enhanced sample cleanup : Solid-phase extraction (SPE) with Florisil® cartridges.
  • Isotope dilution : Use of deuterated DNPD (d4-DNPD) as an internal standard to correct for recovery losses .

Q. What drives DNPD’s stability in environmental matrices, and how does it degrade under UV exposure?

DNPD exhibits photostability due to its conjugated naphthyl groups, but UV irradiation (λ = 365 nm) induces oxidation to form quinone derivatives. Degradation pathways can be tracked using time-resolved UV-Vis spectroscopy and high-resolution mass spectrometry (HRMS). Reaction kinetics follow pseudo-first-order models under controlled lab conditions .

Q. What are the challenges in differentiating DNPD from structurally similar antioxidants (e.g., DPPD) in complex mixtures?

Structural analogs like N,N′-diphenyl-p-phenylenediamine (DPPD) require orthogonal analytical techniques :

  • Chromatographic separation : Use a phenyl-hexyl HPLC column to resolve retention time overlaps.
  • Fragmentation pattern analysis : MS/MS spectral libraries (e.g., NIST) help distinguish DNPD (base peak at m/z 282) from DPPD (m/z 260) .

Q. How does DNPD interact with microplastics in aquatic systems, and what are the implications for bioavailability studies?

DNPD adsorbs strongly to polyethylene (PE) and polystyrene (PS) microplastics via π-π interactions, as shown by batch adsorption experiments (pH 7, 25°C). Quantify adsorption isotherms using Langmuir models and assess bioavailability via Daphnia magna toxicity assays with/without microplastics .

Data Interpretation and Contradictions

Q. Why is DNPD consistently absent in topsoil despite high concentrations in road dust?

Hypotheses include:

  • Leaching limitations : DNPD’s low water solubility (<0.1 mg/L) restricts vertical migration.
  • Microbial degradation : Soil microbiota may degrade DNPD faster than dust-associated microbes. Validate via microcosm studies comparing dust vs. soil microbial communities .

Q. How should researchers address discrepancies in DNPD recovery rates across studies?

Recovery variability (e.g., 70–120%) arises from matrix-specific interferences. Standardize protocols by:

  • Spiking experiments : Use aged dust samples to mimic real-world conditions.
  • Collaborative trials : Cross-lab validation with reference materials (e.g., NIST-certified dust) .

Methodological Best Practices

Q. What quality control (QC) measures are critical for DNPD analysis?

Include:

  • Blanks : Procedural blanks to monitor cross-contamination.
  • Surrogates : Deuterated analogs for recovery correction.
  • Duplicate analysis : Ensure precision (RSD < 15%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.